(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine

Analytical Chemistry Chemical Synthesis Procurement

Procure (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine (CAS 916791-13-4) as your precision building block for kinase-focused medicinal chemistry. The 3-yl amine connectivity on the piperidine ring is structurally critical — substitution with 4-substituted isomers leads to experimental failure due to altered molecular geometry, dipole moment, and hydrogen-bonding orientation. This chiral scaffold enables enantioselective SAR exploration; the (R)-enantiomer of related 3-aminopiperidine analogs shows up to 100× potency gains in anticancer assays. The 5-nitropyridine handle supports SNAr diversification or reduction to an amine for focused library synthesis. Insist on the correct 3-yl regioisomer — generic substitution compromises data integrity.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 916791-13-4
Cat. No. B3302435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
CAS916791-13-4
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13)
InChIKeyNMDKAARFIHULQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Profile: (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine (CAS 916791-13-4) Chemical Structure and Basic Characteristics


(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, with the CAS number 916791-13-4, is a synthetic small molecule belonging to the class of aminopyridine derivatives. Its molecular formula is C₁₀H₁₄N₄O₂, and it has a calculated molecular weight of approximately 222.24 g/mol [1]. The compound is a bifunctional building block, featuring a 5-nitropyridine ring linked via a secondary amine to a piperidine ring at the 3-position. This specific connectivity distinguishes it from its 4-substituted piperidine isomers. Commercial availability is noted from several chemical suppliers, primarily for research purposes, with reported purities typically ranging from 95% to 98% [2]. Detailed analytical characterization or certified reference standards are not widely documented in the primary literature, and its primary utility appears to be as a versatile intermediate in medicinal chemistry for the synthesis of more complex, biologically active molecules.

Why Analogs Like 4-Piperidinyl Isomers Cannot Replace (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine


Substitution with a close analog, such as 1-(5-nitropyridin-2-yl)piperidin-4-amine, is not chemically equivalent and can lead to experimental failure. The position of the amine on the piperidine ring (3-yl vs. 4-yl) creates a distinct molecular geometry that influences key properties like molecular conformation, dipole moment, and the spatial orientation of potential hydrogen bond donors [1]. This structural difference can significantly alter the compound's reactivity in downstream synthetic steps, its interaction with biological targets, and its physicochemical properties such as lipophilicity and solubility [2]. Consequently, a generic substitution without rigorous re-validation of synthetic routes, purification methods, and biological assays can lead to irreproducible results, failed reactions, or invalid structure-activity relationship (SAR) data, negating the time and cost savings of procuring a cheaper alternative.

Quantitative Evidence Guide for Selecting (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine (CAS 916791-13-4)


Comparative Purity Assessment from Commercial Suppliers for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine

As the target compound lacks reported biological activity in primary literature, differentiation is limited to procurement specifications. Commercial sources for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine report a minimum purity of 95% , while higher purity grades of 97% or >98% are available from other vendors [1]. In contrast, a closely related structural analog, 1-(5-nitropyridin-2-yl)piperidin-4-amine, is commercially available but does not have a widely reported purity specification, which may require additional in-house quality control analysis upon procurement .

Analytical Chemistry Chemical Synthesis Procurement

Structural Connectivity and Synthetic Utility of the 3-Piperidinylamine Scaffold

The 3-aminopiperidine motif in (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a key pharmacophore in medicinal chemistry. Research on closely related 3-aminopiperidine-based inhibitors of Dipeptidyl Peptidase IV (DPP-4) has shown that this specific substitution pattern is critical for achieving high potency and selectivity over other peptidases like DPP8 and DPP9, whereas the 4-amino isomer exhibits a different selectivity profile . While this specific compound is not itself a DPP-4 inhibitor, its core structure is a validated scaffold for constructing potent and selective bioactive molecules.

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Synthetic Accessibility via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is highly efficient, proceeding via a nucleophilic aromatic substitution (SNAr) reaction between the commercially available 2-chloro-5-nitropyridine and 3-aminopiperidine. For a closely related protected analog, tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate, this coupling step has been reported to achieve a 99% yield under mild conditions using triethylamine in THF . This high-yielding, single-step strategy contrasts with the synthesis of some 4-substituted analogs, which may require longer routes or harsher conditions, highlighting the target compound's value as an accessible and versatile synthetic building block.

Synthetic Chemistry Process Chemistry Building Blocks

Key Research Applications for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine (CAS 916791-13-4)


Synthesis of Targeted Kinase Inhibitor Libraries

The core (5-nitropyridin-2-yl)-piperidin-3-yl-amine scaffold is a valuable starting point for generating focused libraries of potential kinase inhibitors. By leveraging the secondary amine and the nitro group as handles for further derivatization, medicinal chemists can rapidly explore chemical space around this privileged structure. This approach is supported by class-level evidence showing that 3-aminopiperidine derivatives can be optimized into potent and selective enzyme inhibitors .

Development of Enantioselective Anticancer Agents

Research has demonstrated that chiral compounds containing an N-(piperidin-3-yl) linker can exhibit profound enantioselective anticancer activity, with the (R)-enantiomer being up to 100 times more potent than the (S)-enantiomer against lung cancer cell lines [1]. This highlights the critical importance of the 3-yl stereocenter. (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine, which contains a chiral center at the 3-position of the piperidine ring, is an ideal starting material for synthesizing and evaluating such enantiomerically pure compounds for enhanced therapeutic effects.

Production of Biologically Active Piperidine Derivatives

The compound serves as a direct synthetic precursor for creating N-substituted piperidines, a class of molecules with widespread applications in drug discovery. The presence of the 5-nitropyridine group allows for further functionalization or reduction to an amine, expanding the accessible chemical space. Its efficient synthesis via SNAr chemistry makes it a practical and scalable building block for generating diverse compound collections for biological screening in areas like oncology and immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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